molecular formula C8H21NO3Si2 B010834 N-Methoxy-N,O-bis(trimethylsilyl)carbamate CAS No. 105532-86-3

N-Methoxy-N,O-bis(trimethylsilyl)carbamate

Cat. No. B010834
M. Wt: 235.43 g/mol
InChI Key: GCGXSWVZNAVCBH-UHFFFAOYSA-N
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Description

N-Methoxy-N,O-bis(trimethylsilyl)carbamate is a chemical compound with the molecular formula C8H21NO3Si2 . It contains a total of 34 bonds, including 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 (thio-) carbamate (aliphatic) .


Synthesis Analysis

The N,O-bis-trimethylsilyl-N-methoxy-carbamate is known to convert ketones to the corresponding O-methyl oximes . The product is usually a mixture of syn and anti isomers . If the carbonyl compound bears a hydroxyl group, the oxime formation and the O-silylation take place simultaneously .


Molecular Structure Analysis

The molecular structure of N-Methoxy-N,O-bis(trimethylsilyl)carbamate consists of 8 Carbon atoms, 21 Hydrogen atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The InChI representation of the molecule is InChI=1S/C8H21NO3Si2/c1-11-9 (13 (2,3)4)8 (10)12-14 (5,6)7/h1-7H3 .


Chemical Reactions Analysis

The N,O-bis-trimethylsilyl-N-methoxy-carbamate is known to convert ketones to the corresponding O-methyl oximes . The product is usually a mixture of syn and anti isomers . If the carbonyl compound bears a hydroxyl group, the oxime formation and the O-silylation take place simultaneously .


Physical And Chemical Properties Analysis

The molecular weight of N-Methoxy-N,O-bis(trimethylsilyl)carbamate is 235.43 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound are 235.10599660 g/mol . The Topological Polar Surface Area of the compound is 38.8 Ų .

Scientific Research Applications

  • Catalytic Asymmetric Aminohydroxylation : N-chloro-N-sodio-2-trimethylsilyl ethyl carbamate, a derivative, is used in catalytic asymmetric aminohydroxylation. This process leads to enantiomerically enriched TeoC protected aminoalcohols, achieving up to 80% yield (Reddy, Dress & Sharpless, 1998).

  • Silylation in Organic Synthesis : Trimethylsilyl N-monoalkyl- and N,N-dialkyl-carbamates can be synthesized with high yields (85-95%) and are used for the silylation of alcohols, phenols, and carboxylic acids, showing potential applications in organic synthesis (Knausz et al., 1983).

  • Gas Chromatographic Analysis : N-substituted trimethylsilylcarbamates are suitable for silylating alkaloids and producing methoxime trimethylsilyl derivatives for gas chromatographic analysis (Knausz et al., 1986).

  • Mycotoxin Analysis : N,N-dimethyl-trimethylsilyl-carbamate serves as an effective derivatizing agent for trichothecene mycotoxins in gas chromatography (Eke & Torkos, 2004).

  • Battery Performance Enhancement : Bis(trimethylsilyl)carbodiimide improves the cycling stability and capacity retention in high-voltage lithium-rich oxide cathodes, enhancing battery performance (Lan et al., 2019).

  • Conversion to Alkyloximes and Imines : Silyl Carbamates can convert ketones to O-methyl oximes and imines, although yields are moderate in some cases. They show similar results with ferrocenylated oxo derivatives (Kardon et al., 2011).

  • Electrolyte Additives in Batteries : N,N-dimethyl-trimethylsilyl-carbamate acts as an electrolyte additive in batteries, particularly enhancing the performance of high-voltage lithium-rich layered oxide cathodes (Lan et al., 2019).

Safety And Hazards

The safety and hazards information for N-Methoxy-N,O-bis(trimethylsilyl)carbamate is not available in the retrieved sources. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

trimethylsilyl N-methoxy-N-trimethylsilylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO3Si2/c1-11-9(13(2,3)4)8(10)12-14(5,6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGXSWVZNAVCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON(C(=O)O[Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N,O-bis(trimethylsilyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Iida, I Komatsubara, FC Chang, J Goto, T Nambara - Lipids, 1990 - Wiley Online Library
Capillary gas‐liquid chromatographic separation was studied for 60 oxo and oxo‐hydroxy bile acids of theallo (5α‐H, A/B‐trans) and normal (5β‐H, A/B‐cis) series, which differ from one …
Number of citations: 6 aocs.onlinelibrary.wiley.com

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